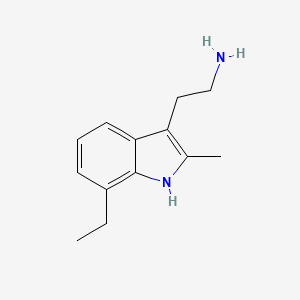![molecular formula C13H11N7OS B11512702 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromo-N-(pyrimidin-2-yl)acetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-tetrazole
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
- 5-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-tetrazole
Uniqueness
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both a tetrazole ring and a pyrimidine ring in its structure. This dual functionality allows it to interact with a wider range of molecular targets compared to compounds with only one of these rings.
Properties
Molecular Formula |
C13H11N7OS |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C13H11N7OS/c21-11(16-12-14-7-4-8-15-12)9-22-13-17-18-19-20(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15,16,21) |
InChI Key |
NXLFGADEJHTAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512619.png)
![8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512620.png)
![N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide](/img/structure/B11512622.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11512625.png)
![2,4-dichloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512626.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11512629.png)
![3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B11512633.png)
![methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11512637.png)
![2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11512640.png)
![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-3-(trifluoromethyl)benzamide](/img/structure/B11512648.png)
![1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-](/img/structure/B11512666.png)

![Ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate](/img/structure/B11512683.png)

